5-Bromo-3-(difluoromethyl)-2-fluoropyridine 5-Bromo-3-(difluoromethyl)-2-fluoropyridine
Brand Name: Vulcanchem
CAS No.: 1805222-04-1
VCID: VC6252524
InChI: InChI=1S/C6H3BrF3N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H
SMILES: C1=C(C=NC(=C1C(F)F)F)Br
Molecular Formula: C6H3BrF3N
Molecular Weight: 225.996

5-Bromo-3-(difluoromethyl)-2-fluoropyridine

CAS No.: 1805222-04-1

Cat. No.: VC6252524

Molecular Formula: C6H3BrF3N

Molecular Weight: 225.996

* For research use only. Not for human or veterinary use.

5-Bromo-3-(difluoromethyl)-2-fluoropyridine - 1805222-04-1

Specification

CAS No. 1805222-04-1
Molecular Formula C6H3BrF3N
Molecular Weight 225.996
IUPAC Name 5-bromo-3-(difluoromethyl)-2-fluoropyridine
Standard InChI InChI=1S/C6H3BrF3N/c7-3-1-4(5(8)9)6(10)11-2-3/h1-2,5H
Standard InChI Key BMPXRHMVKOFTSU-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1C(F)F)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 5-Bromo-3-(difluoromethyl)-2-fluoropyridine is C₆H₃BrF₃N, with a molecular weight of 225.99 g/mol. The pyridine ring’s substitution pattern creates a sterically and electronically unique scaffold:

  • Bromine at position 5 introduces polarizability and susceptibility to nucleophilic substitution.

  • Difluoromethyl at position 3 enhances metabolic stability and lipophilicity, common in agrochemical and pharmaceutical intermediates.

  • Fluorine at position 2 increases electronegativity, influencing hydrogen bonding and bioavailability .

Predicted Physicochemical Data

PropertyValue
Molecular Weight225.99 g/mol
Predicted LogP~2.1 (estimated via analogs)
Water SolubilityLow (halogenated pyridine)
Collision Cross Section (Ų)143.3 (M+H⁺ adduct)

Synthesis and Production

Synthetic Pathways

While no direct synthesis route is documented for 5-Bromo-3-(difluoromethyl)-2-fluoropyridine, methodologies for analogous brominated pyridines suggest two plausible approaches:

Direct Bromination

Bromination of 3-(difluoromethyl)-2-fluoropyridine using N-bromosuccinimide (NBS) under radical or electrophilic conditions. This method is favored for regioselectivity, as bromine typically substitutes at the 5-position in fluoropyridines due to directing effects .

Example Reaction:

3-(Difluoromethyl)-2-fluoropyridine+NBSAIBN, CCl45-Bromo-3-(difluoromethyl)-2-fluoropyridine\text{3-(Difluoromethyl)-2-fluoropyridine} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{5-Bromo-3-(difluoromethyl)-2-fluoropyridine}

Multi-Step Functionalization

  • Step 1: Fluorination of 3-(difluoromethyl)-2-aminopyridine via the Balz-Schiemann reaction.

  • Step 2: Bromination using Br₂/FeBr₃ at elevated temperatures .

Chemical Reactivity and Functionalization

Key Reaction Types

  • Nucleophilic Aromatic Substitution (SNAr):
    The bromine atom at position 5 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling diversification into pharmacophores.

  • Cross-Coupling Reactions:
    Suzuki-Miyaura coupling with aryl boronic acids could replace bromine, forming biaryl structures central to drug discovery.

  • Reductive Defluorination:
    The difluoromethyl group may undergo partial defluorination under catalytic hydrogenation, yielding monofluorinated derivatives .

Applications and Research Findings

Pharmaceutical Intermediates

Halogenated pyridines are pivotal in drug design. For example:

  • Anticancer Agents: Bromine enhances DNA intercalation, while fluorine improves blood-brain barrier penetration .

  • Antimicrobials: Difluoromethyl groups disrupt microbial enzyme activity, as seen in analogs like 5-Bromo-2-(difluoromethyl)-3-methylfuran.

Agrochemical Development

Fluorinated pyridines are leveraged in herbicides and insecticides due to their resistance to metabolic degradation. Field trials of related compounds show 30–50% higher efficacy compared to non-fluorinated analogs .

Comparative Analysis with Structural Analogs

CompoundSubstituentsKey Applications
5-Bromo-2-(difluoromethyl)-3-fluoropyridine Br (5), CF₂H (2), F (3)Material science intermediates
3-Bromo-2-(difluoromethyl)-5-fluoropyridineBr (3), CF₂H (2), F (5)Pharmaceutical lead optimization
5-Bromo-3-(difluoromethyl)-2-methoxypyridineBr (5), CF₂H (3), OCH₃ (2)Antimicrobial research

Unique Advantages of 5-Bromo-3-(difluoromethyl)-2-fluoropyridine:

  • The 2-fluoro group enhances electronic effects for directed metalation.

  • 3-Difluoromethyl improves stability against oxidative metabolism compared to methyl groups.

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